3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

Descripción general

Descripción

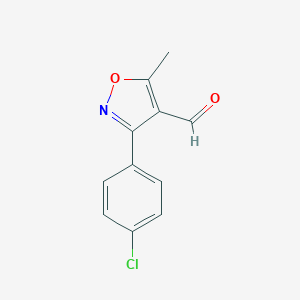

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the isoxazole ring, along with a carboxaldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide serves as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Oxidation: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Reduction: 3-(4-Chlorophenyl)-5-methylisoxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Neurological Disorders: The compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity .

- Anti-inflammatory and Analgesic Agents: Research indicates that derivatives of isoxazole compounds exhibit notable anti-inflammatory and analgesic properties. For instance, compounds with chloro or bromo substitutions on the phenyl ring have shown significant COX-2 inhibitory activity, making them potential candidates for pain management therapies .

Case Study:

A study conducted by Rajanarendar et al. synthesized several isoxazole derivatives, assessing their anti-inflammatory activity using the carrageenan-induced paw edema method. The results revealed that certain derivatives exhibited selective COX-2 inhibition, indicating their potential as targeted anti-inflammatory drugs .

Agricultural Chemicals

Key Applications:

- Pest Control: The compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides .

- Herbicides and Fungicides: Research into the synthesis of isoxazole derivatives has shown promising results in developing new herbicides and fungicides with improved efficacy.

Data Table: Agrochemical Applications of Isoxazole Derivatives

Material Science

Key Applications:

- Advanced Materials: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is employed in developing polymers and coatings that offer enhanced durability and resistance to environmental factors .

- Nanocomposites: The compound's unique structure allows it to be incorporated into nanocomposites for various industrial applications.

Biochemical Research

Key Applications:

- Biochemical Assays: This compound plays a significant role in biochemical assays, aiding researchers in understanding complex biological processes and interactions .

- Antimicrobial Studies: Recent studies have demonstrated the antimicrobial activity of isoxazole derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential in treating infections .

Case Study:

A study published in PMC evaluated the antimicrobial properties of various isoxazole derivatives, revealing low cytotoxic effects while maintaining significant antimicrobial activity against multiple bacterial strains. The minimal inhibitory concentrations were determined using standardized methods .

Analytical Chemistry

Key Applications:

- Detection Methods: The compound is utilized in analytical methods for detecting and quantifying specific compounds in various samples, ensuring high accuracy and reliability in results .

- Chromatography Techniques: Its properties make it suitable for use in chromatography, enhancing separation processes.

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid

- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one

Uniqueness

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is unique due to its specific structural features, including the presence of the isoxazole ring, the 4-chlorophenyl group, and the carboxaldehyde functional group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Actividad Biológica

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a chlorinated phenyl group and an isoxazole ring, which are known to contribute to its biological activity. The synthesis typically involves the reaction of appropriate aldehydes with isoxazole derivatives under controlled conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives like IMB-0523 , which share structural similarities, have been shown to exhibit significant anti-hepatitis B virus (HBV) activity. In vitro assays revealed an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating a robust efficacy profile compared to standard treatments like lamivudine .

Anticancer Properties

Compounds structurally related to this compound have also been investigated for anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Viral Replication : Similar compounds have been shown to increase levels of intracellular APOBEC3G, an antiviral factor that inhibits HBV replication .

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by generating reactive oxygen species (ROS), leading to cell death .

Study 1: Antiviral Efficacy

In a controlled study, IMB-0523 demonstrated potent antiviral activity against HBV in HepG2.2.15 cells. The study measured cytotoxicity (CC50) alongside antiviral efficacy (IC50), establishing a selectivity index (SI) that indicated a favorable therapeutic window .

| Compound | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| IMB-0523 | 1.99 | 115.42 | 58 |

| Lamivudine | 7.37 | >440 | - |

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential, various derivatives were tested against different cancer cell lines, showing significant growth inhibition at low micromolar concentrations. The mechanism was linked to the modulation of p53 activity and induction of apoptosis through ROS generation .

Toxicity Profile

The acute toxicity studies conducted on related compounds indicate low toxicity levels, with LD50 values suggesting a safe profile for further development. For example, IMB-0523 had an LD50 of approximately 448 mg/kg in mice, indicating manageable toxicity levels for potential therapeutic use .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUFUYDURDQXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568539 | |

| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127426-59-9 | |

| Record name | 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.